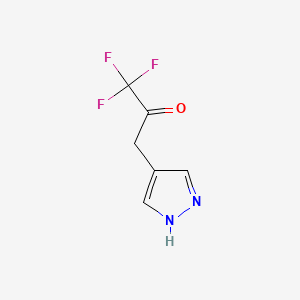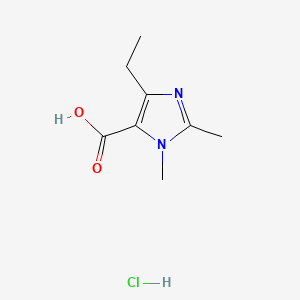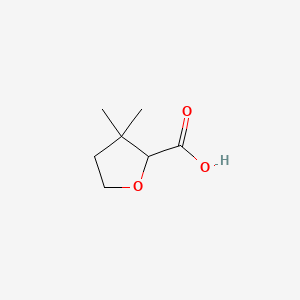
2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene, also known as 2-Fluoro-4-methoxy-1-propynylbenzene or FMOPB, is an aromatic compound that is used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
FMOPB has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, FMOPB has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the formation of amyloid plaques in the brain.
Wirkmechanismus
The mechanism of action of FMOPB is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, FMOPB has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, which may explain its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
FMOPB has been shown to have anti-inflammatory and antioxidant properties, which may be due to its interaction with several enzymes and receptors. Additionally, FMOPB has been shown to inhibit the growth of certain types of cancer cells, as well as reduce the formation of amyloid plaques in the brain, which may be beneficial in the treatment of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMOPB in lab experiments include its high yield, its regioselectivity, and its potential for use in drug development. The limitations of using FMOPB in lab experiments include its lack of understanding of its mechanism of action and its potential for side effects, such as gastrointestinal upset and headaches.
Zukünftige Richtungen
For FMOPB research include further investigations into its mechanism of action, its potential for use in drug development, and its potential for use in the treatment of Alzheimer’s disease. Additionally, further studies should be conducted to determine the safety and efficacy of FMOPB in humans. Finally, further research should be conducted to determine the optimal dosage and administration of FMOPB for various conditions.
Synthesemethoden
FMOPB is synthesized from the reaction of 4-methoxybenzaldehyde and propargyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere and yields a product with a yield of up to 90%. The reaction is also known to be regioselective, meaning that it will produce the desired product in high yields without the need for additional purification.
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-1-prop-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOKFZHQGOYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)